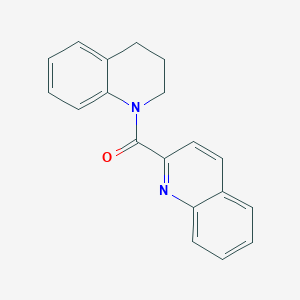
N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as FMPS, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. FMPS is a sulfonamide derivative that belongs to the class of pyrazoles.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as carbonic anhydrase and topoisomerase II. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to have antitumor, anti-inflammatory, and antibacterial properties. However, one of the limitations of using N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is its relatively low yield in the synthesis process, which can make it costly to produce.
Orientations Futures
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One direction is to further investigate its potential applications in medicinal chemistry, biochemistry, and pharmacology. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Furthermore, studies could be conducted to optimize the synthesis process of N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide to increase its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. The yield of the synthesis process is typically around 70%.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its antitumor, anti-inflammatory, and antibacterial properties. N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has shown antibacterial activity against gram-positive bacteria.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-7-4-5-10(13)6-11(7)16-19(17,18)12-8(2)14-15-9(12)3/h4-6,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGNGBSJYVTYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)






![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)
